REACTION_CXSMILES
|
[Na].[C:2]([O:10]CC)(=O)[CH2:3][C:4]([O:6]CC)=O.[CH2:13]([NH:16][C:17]([NH2:19])=[O:18])[CH2:14][CH3:15].Cl>O.C(O)C>[CH2:13]([N:16]1[C:2](=[O:10])[CH2:3][C:4](=[O:6])[NH:19][C:17]1=[O:18])[CH2:14][CH3:15] |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
116 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CC)NC(=O)N
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Ethanol is added to the residue
|
Type
|
STIRRING
|
Details
|
the mixture is stirred
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C(CC)N1C(=O)NC(=O)CC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |